Deoxyguanosine-5'-tri-3'-diphosphate
Description
Deoxyguanosine-5'-tri-3'-diphosphate is a nucleotide derivative with a deoxyguanosine base and phosphate groups at the 5' and 3' positions. These molecules play critical roles in purine metabolism, DNA synthesis, and cellular signaling. For instance, dGDP is a precursor in nucleotide biosynthesis, while dGTP serves as a substrate for DNA polymerases .
Structure
2D Structure
Properties
CAS No. |
57716-91-3 |
|---|---|
Molecular Formula |
C10H18N5O19P5 |
Molecular Weight |
667.14 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N5O19P5/c11-10-13-8-7(9(16)14-10)12-3-15(8)6-1-4(31-38(25,26)32-35(17,18)19)5(30-6)2-29-37(23,24)34-39(27,28)33-36(20,21)22/h3-6H,1-2H2,(H,23,24)(H,25,26)(H,27,28)(H2,17,18,19)(H2,20,21,22)(H3,11,13,14,16)/t4-,5+,6+/m0/s1 |
InChI Key |
SXWYEEXTPHBVKY-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism and Modifications
Nucleotide isomers differ in phosphate group positions or substitutions on the purine ring. For example:
- Adenosine 5-diphosphate (A-5-DP) and adenosine 3,5-diphosphate (A-3,5-DP) are constitutional isomers, differentiated by phosphate group location .
- 2'-Deoxyguanosine-5'-diphosphate (dGDP) is structurally distinct from adenosine derivatives due to its guanine base and deoxyribose sugar .
Key Structural Differences :
Metabolic Roles and Enzyme Interactions
- dGDP : A precursor in nucleotide metabolism, dGDP is interconverted with dGTP via nucleoside diphosphate kinases. It interacts with proteins like NME1 , which regulates nucleotide pool balance .
- 8-oxo-dGTP: An oxidized nucleotide that causes mutations if incorporated into DNA. The enzyme MTH1 selectively hydrolyzes 8-oxo-dGTP to prevent genomic damage .
- ddGTP-α-S : A chain-terminating analog used in PCR to inhibit 5'-phosphodiesterase activity, enabling SNP detection .
Analytical Separation and Detection
Ion mobility spectrometry distinguishes nucleotide isomers based on collision cross-sections. For example:
Role in Disease and Therapeutics
- 8-oxo-dGTP: Linked to carcinogenesis due to its mutagenic properties. MTH1 inhibitors are under investigation as anticancer agents .
- ddGTP-α-S: Utilized in allele-specific PCR for diagnosing genetic polymorphisms .
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